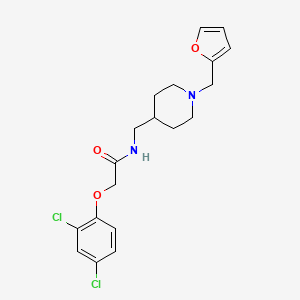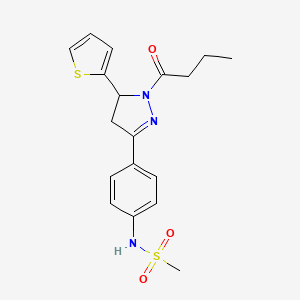![molecular formula C20H15ClN2OS B2741653 N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 478033-51-1](/img/structure/B2741653.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide” is a chemical compound with the molecular formula C20H15ClN2OS and a molar mass of 366.86 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a naphtho[1,2-b]thiophene core, a carbohydrazide group, and a (4-chlorophenyl)methylidene group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 366.86 . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination .Aplicaciones Científicas De Investigación
Antimicrobial and Anthelmintic Activities
N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide derivatives have been explored for their potential in antimicrobial and anthelmintic applications. Studies have demonstrated the synthesis of compounds with this core structure, showing promising results in inhibiting microbial and parasitic worms' growth. For instance, derivatives have been synthesized from 3-Chlorobenzothiophene-2-carbohydrazide, showcasing moderate to good antimicrobial and anthelmintic activities (Naganagowda & Padmashali, 2010).
Antibacterial Properties
Further research into carbohydrazide derivatives, including those similar to the mentioned compound, has led to the discovery of novel broad-spectrum antibacterial candidates. These compounds have displayed potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL against a range of bacterial strains. This indicates a potential pathway for developing new antibacterial drugs to combat drug-resistant bacterial infections (Al-Wahaibi et al., 2020).
DNA Interaction and Antitumor Potential
Research has also extended into the interaction of similar compounds with DNA and their potential antitumor activities. For example, oxorhenium(V) complexes with carbohydrazide Schiff bases have been synthesized, showing promising DNA interaction capabilities. These studies suggest potential therapeutic applications in targeting cancer cells by interacting with their genetic material (Ismail, Booysen, & Akerman, 2017).
Corrosion Protection
In addition to biomedical applications, carbohydrazide derivatives have been investigated for their potential in corrosion protection. These compounds have demonstrated significant efficiency in protecting metals against corrosion in acidic environments, making them suitable candidates for industrial applications where corrosion resistance is crucial (Paul, Yadav, & Obot, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-9-5-13(6-10-16)12-22-23-20(24)18-11-15-8-7-14-3-1-2-4-17(14)19(15)25-18/h1-6,9-12H,7-8H2,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZMSOAKWAAIL-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

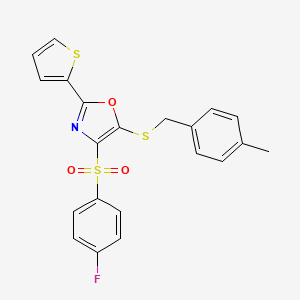

![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)
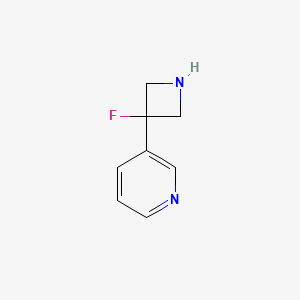
![Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2741577.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)
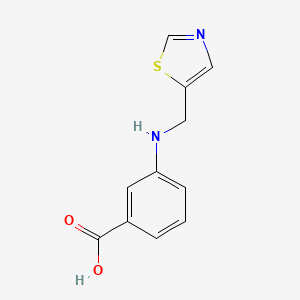
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)
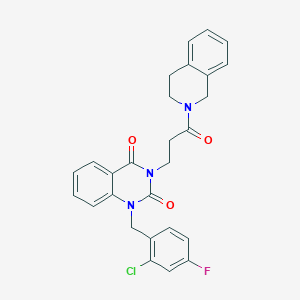
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)
